rel-2-(tert-Butyl) 7a-methyl (3aR,7aS)-5-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate
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Description
Rel-2-(tert-Butyl) 7a-methyl (3aR,7aS)-5-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate is a useful research compound. Its molecular formula is C15H26N2O4 and its molecular weight is 298.38 g/mol. The purity is usually 95%.
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Biological Activity
The compound rel-2-(tert-Butyl) 7a-methyl (3aR,7aS)-5-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate , with the CAS number 2757083-46-6, belongs to the class of pyrrolo[3,4-c]pyridine derivatives. These compounds have garnered attention due to their diverse biological activities, including potential therapeutic applications in various diseases. This article explores the biological activity of this specific compound, highlighting its pharmacological properties and relevant research findings.
Biological Activity Overview
Pyrrolo[3,4-c]pyridine derivatives are known for their broad spectrum of biological activities. The following sections detail the specific activities associated with this compound.
1. Antimicrobial Activity
Research indicates that pyrrolo[3,4-c]pyridine derivatives exhibit significant antimicrobial properties. For instance:
- Compounds within this class have demonstrated effectiveness against various bacterial strains and fungi.
- Studies suggest that modifications in the chemical structure can enhance antimicrobial activity .
2. Antitumor Activity
Pyrrolo[3,4-c]pyridines are being investigated for their potential antitumor effects:
- Some derivatives have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.
- The mechanism often involves the inhibition of specific signaling pathways related to cell growth and survival .
3. Neuroprotective Effects
The neuroprotective potential of pyrrolo[3,4-c]pyridine derivatives has been a focus of recent studies:
- These compounds may help in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
- Research has indicated that certain derivatives can modulate neurotransmitter levels, enhancing cognitive function .
Case Studies and Research Findings
Several studies have specifically investigated the biological activities of pyrrolo[3,4-c]pyridine derivatives:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolo[3,4-c]pyridine derivatives:
Properties
IUPAC Name |
2-O-tert-butyl 7a-O-methyl (3aR,7aS)-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-2,7a-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-14(2,3)21-13(19)17-9-11-8-16(4)7-6-15(11,10-17)12(18)20-5/h11H,6-10H2,1-5H3/t11-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOGUCMOQSTGNA-IAQYHMDHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CN(CC[C@]2(C1)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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